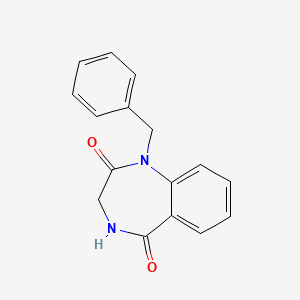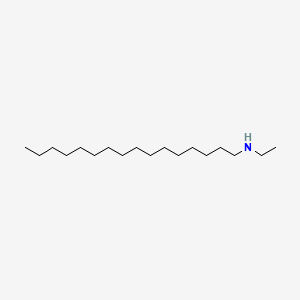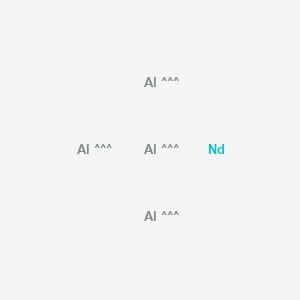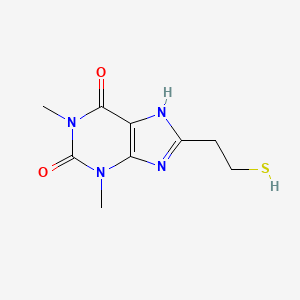
8-(2-mercaptoethyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(2-mercaptoethyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a mercaptoethyl group attached to the purine ring, which imparts unique chemical and biological properties. Purine derivatives are known for their diverse applications in medicinal chemistry, particularly in the development of therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-mercaptoethyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione typically involves the introduction of the mercaptoethyl group to a pre-formed purine scaffold. One common method involves the reaction of 1,3-dimethylxanthine with 2-chloroethyl mercaptan under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.
化学反応の分析
Types of Reactions
8-(2-mercaptoethyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The mercaptoethyl group can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: The mercaptoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学的研究の応用
8-(2-mercaptoethyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of novel materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of 8-(2-mercaptoethyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The mercaptoethyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. This compound may also interfere with nucleic acid synthesis by incorporating into DNA or RNA, thereby affecting cellular processes.
類似化合物との比較
Similar Compounds
2-Mercaptoethanol: A related compound with a similar mercaptoethyl group but lacking the purine scaffold.
N,N’-bis(2-mercaptoethyl)isophthalamide: Another compound with mercaptoethyl groups, used as a heavy metal chelator and antioxidant.
Uniqueness
8-(2-mercaptoethyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione is unique due to its purine-based structure combined with the mercaptoethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
6466-42-8 |
|---|---|
分子式 |
C9H12N4O2S |
分子量 |
240.28 g/mol |
IUPAC名 |
1,3-dimethyl-8-(2-sulfanylethyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C9H12N4O2S/c1-12-7-6(8(14)13(2)9(12)15)10-5(11-7)3-4-16/h16H,3-4H2,1-2H3,(H,10,11) |
InChIキー |
MCOOBAUNPPDZOC-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


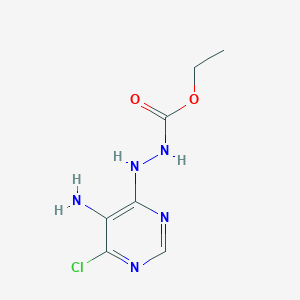
![Methyl 2-[(5-morpholin-4-ylsulfonylpyridin-2-yl)amino]benzoate](/img/structure/B14731322.png)
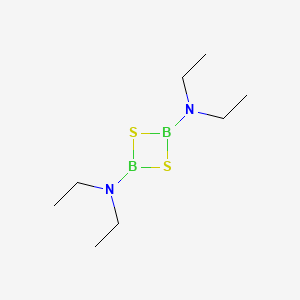
![1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro-](/img/structure/B14731340.png)

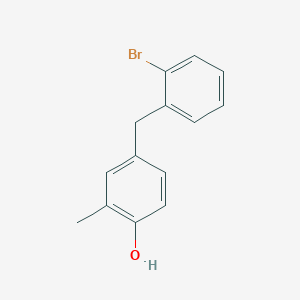
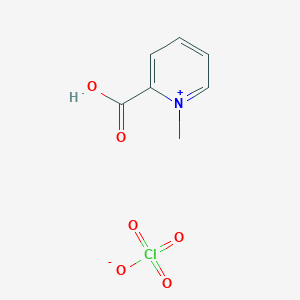
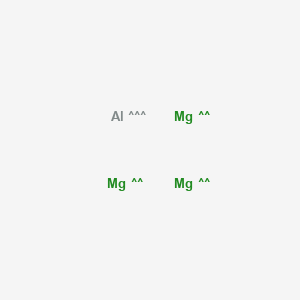
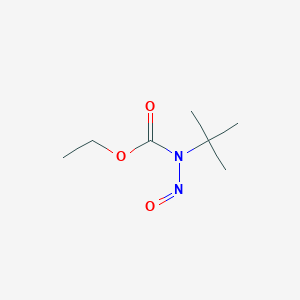
![[3-(2,6-Dioxopiperidine-4-carbonyl)-4-oxocyclohexyl] acetate](/img/structure/B14731392.png)
